7H-Dibenzo-8,9,10,11-tetrahydro-

Description

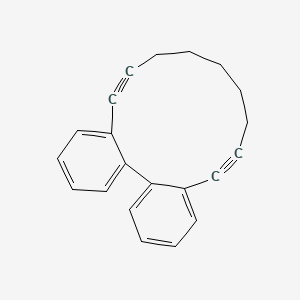

The compound 7H-Dibenzo-8,9,10,11-tetrahydro- represents a polycyclic framework characterized by a fused dibenzene system with a partially hydrogenated central ring. This structural motif is prevalent in medicinal and materials chemistry due to its conformational rigidity, aromaticity, and capacity for functionalization. Derivatives of this core structure are explored for applications ranging from enzyme inhibition (e.g., cancer therapeutics) to coordination chemistry and photophysical studies .

Properties

CAS No. |

78631-72-8 |

|---|---|

Molecular Formula |

C21H18 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

tricyclo[15.4.0.02,7]henicosa-1(21),2,4,6,17,19-hexaen-8,15-diyne |

InChI |

InChI=1S/C21H18/c1-2-4-6-12-18-14-8-10-16-20(18)21-17-11-9-15-19(21)13-7-5-3-1/h8-11,14-17H,1-5H2 |

InChI Key |

ZXDRPLPGXKZLMT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC#CC2=CC=CC=C2C3=CC=CC=C3C#CCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dibenzo-8,9,10,11-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of bromination reactions with reagents such as N-bromosaccharin (NBSac) to achieve the desired structure . The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of 7H-Dibenzo-8,9,10,11-tetrahydro- may involve large-scale chemical reactors where the synthesis is optimized for yield and purity. The process includes rigorous quality control measures to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

7H-Dibenzo-8,9,10,11-tetrahydro- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents to form different derivatives.

Substitution: Various substituents can be introduced into the molecule through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

7H-Dibenzo-8,9,10,11-tetrahydro- has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

Medicine: Research into its potential therapeutic applications is ongoing, although its toxicity poses challenges.

Industry: It is used in the synthesis of other complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 7H-Dibenzo-8,9,10,11-tetrahydro- involves its interaction with various molecular targets. For instance, it can form electrophilic metabolites that bind covalently to DNA, leading to mutations . The pathways involved include enzymatic activation and subsequent binding to nucleophilic sites in biological macromolecules.

Comparison with Similar Compounds

Substituent-Driven Variations

Key Observations :

- 667COUMARIN and 667 COUMATE demonstrate how substituents like sulphamate enhance inhibitory potency against aromatase, a target in breast cancer therapy .

- Macrocyclic derivatives (e.g., 10g ) leverage oxadiazole rings for metal binding, a feature absent in simpler tetrahydro-dibenzo systems .

- Methyl or halogen substituents (e.g., bromine in 60968-19-6 ) influence steric bulk and electronic properties, affecting toxicity and synthetic utility .

Conformational Rigidity vs. Flexibility

- 7H-Dibenzo-8,9,10,11-tetrahydro- derivatives adopt rigid equatorial-boat (eb) conformations , as shown by NMR studies of tetrahydrocycloocta[de]naphthalen-9-ol esters. This rigidity enhances stability in solution and may optimize receptor binding .

- In contrast, 8,9-dihydro-9-oxo-5-phenyl-5H-benzocyclohepten () exhibits greater flexibility due to its seven-membered central ring, impacting its reactivity in cycloaddition reactions .

Key Insights :

Medicinal Chemistry

Materials Science

- Oxadiazole-containing macrocycles (10g, 10i): Serve as ligands for luminescent metal complexes, leveraging nitrogen and oxygen donor atoms .

- Acridine derivatives : Exhibit strong UV absorption, making them candidates for organic semiconductors or fluorescent probes .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.